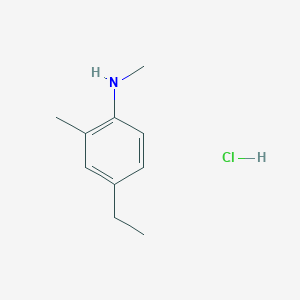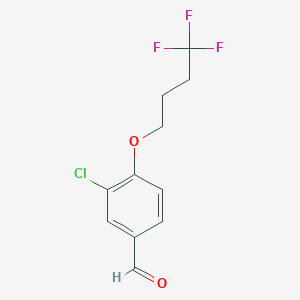
3-(5-Aminopentyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(5-Aminopentyl)phénol est un composé organique caractérisé par un groupe phénol attaché à une chaîne 5-aminopentyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(5-Aminopentyl)phénol implique généralement la substitution aromatique nucléophile d'un dérivé phénolique approprié par un groupe 5-aminopentyle. Une méthode courante est la réaction du 3-bromophénol avec la 5-aminopentylamine en conditions basiques pour obtenir le produit souhaité .
Méthodes de production industrielle
La production industrielle du 3-(5-Aminopentyl)phénol peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprendrait généralement des étapes telles que :
Préparation du 3-bromophénol : Ceci peut être réalisé par bromation du phénol.
Réaction avec la 5-aminopentylamine : Réalisée en présence d'une base comme l'hydroxyde de sodium pour faciliter la réaction de substitution nucléophile.
Purification : Le produit est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(5-Aminopentyl)phénol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe phénol peut être oxydé pour former des quinones.
Réduction : Le groupe amino peut être réduit pour former les amines correspondantes.
Substitution : Des réactions de substitution électrophile aromatique peuvent se produire aux positions ortho et para par rapport au groupe phénol
Réactifs et conditions communs
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : L'hydrogène gazeux en présence d'un catalyseur métallique comme le palladium peut être utilisé.
Substitution : Les halogènes (par exemple, le chlore, le brome) et les agents nitrants (par exemple, l'acide nitrique) sont couramment utilisés.
Principaux produits formés
Oxydation : Quinones et hydroquinones.
Réduction : Amines primaires.
Substitution : Phénols halogénés ou nitrés.
Applications De Recherche Scientifique
Le 3-(5-Aminopentyl)phénol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et comme sonde pour étudier les activités enzymatiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris les propriétés antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans la production de polymères et d'autres matériaux de pointe .
5. Mécanisme d'action
Le mécanisme d'action du 3-(5-Aminopentyl)phénol implique son interaction avec diverses cibles moléculaires :
Groupe phénolique : Agit comme un antioxydant en piégeant les radicaux libres et en chélatant les ions métalliques.
Groupe amino : Participe aux liaisons hydrogène et aux interactions électrostatiques avec les molécules biologiques.
Voies impliquées : Le composé peut moduler les voies de signalisation cellulaire, y compris celles impliquant le facteur nucléaire kappa B (NF-κB) et le facteur érythroïde nucléaire 2 (Nrf2), qui sont essentiels pour réguler le stress oxydatif et l'inflammation
Mécanisme D'action
The mechanism of action of 3-(5-Aminopentyl)phenol involves its interaction with various molecular targets:
Phenolic Group: Acts as an antioxidant by scavenging free radicals and chelating metal ions.
Amino Group: Participates in hydrogen bonding and electrostatic interactions with biological molecules.
Pathways Involved: The compound can modulate cell signaling pathways, including those involving nuclear factor-kappa B (NF-κB) and nuclear erythroid factor 2 (Nrf2), which are crucial for regulating oxidative stress and inflammation
Comparaison Avec Des Composés Similaires
Composés similaires
3-Aminophénol : Structure similaire, mais sans la chaîne 5-aminopentyle.
4-(5-Aminopentyl)phénol : Isomère de position avec le groupe amino en position para.
3-(4-Aminobutyl)phénol : Chaîne alkyle plus courte par rapport au 3-(5-Aminopentyl)phénol
Unicité
Le 3-(5-Aminopentyl)phénol est unique en raison de ses caractéristiques structurelles spécifiques, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence à la fois du groupe phénol et du groupe 5-aminopentyle permet des interactions et des applications diverses qui ne sont pas possibles avec les composés phénoliques plus simples.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-(5-aminopentyl)phenol |
InChI |
InChI=1S/C11H17NO/c12-8-3-1-2-5-10-6-4-7-11(13)9-10/h4,6-7,9,13H,1-3,5,8,12H2 |
Clé InChI |
IHRBWJGBUGIVSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)
![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)
![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)



![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)


![Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12074271.png)
![5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12074283.png)

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)

